Cas no 444666-61-9 (1-[1-(morpholin-4-yl)cyclopentyl]methanamine)

1-[1-(Morpholin-4-yl)cyclopentyl]methanamine is a specialized organic compound featuring a morpholine-substituted cyclopentyl core with a primary amine functional group. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The morpholine moiety enhances solubility and bioavailability, while the cyclopentyl framework contributes to steric stability. The primary amine group allows for further derivatization, enabling the formation of amides, imines, or other nitrogen-containing functionalities. Its balanced lipophilicity and polarity make it suitable for drug discovery applications, particularly in the development of CNS-active compounds or enzyme inhibitors. The compound's rigid yet flexible scaffold offers potential for modulating molecular interactions in target binding.
1-[1-(morpholin-4-yl)cyclopentyl]methanamine structure
444666-61-9 structure
Product Name:1-[1-(morpholin-4-yl)cyclopentyl]methanamine
CAS No:444666-61-9
MF:C10H20N2O
MW:184.278602600098
MDL:MFCD08703639
CID:327526
PubChem ID:24690173
Update Time:2025-06-10

1-[1-(morpholin-4-yl)cyclopentyl]methanamine Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanemethanamine,1-(4-morpholinyl)-
    • (1-Morpholin-4-ylcyclopentyl)methylamine
    • (1-morpholinocyclopentyl)methanamine
    • (1-morpholin-4-ylcyclopentyl)methanamine
    • 1-[1-(morpholin-4-yl)cyclopentyl]methanamine
    • 1-(1-morpholin-4-ylcyclopentyl)methanamine
    • Cyclopentanemethanamine, 1-(4-morpholinyl)-
    • EN300-76211
    • AKOS000168408
    • CS-0217525
    • FT-0678890
    • 1-[1-(4-Morpholinyl)cyclopentyl]methanamine
    • JNCPKKGFSCOURD-UHFFFAOYSA-N
    • LS-01048
    • [(1-morpholin-4-ylcyclopentyl)methyl]amine
    • MFCD08703639
    • [1-(morpholin-4-yl)cyclopentyl]methanamine
    • 444666-61-9
    • 6-BROMO-2-METHYLCHROMONE97
    • SCHEMBL1829660
    • DTXSID50640733
    • STK502196
    • G37735
    • ALBB-000077
    • DA-05788
    • MDL: MFCD08703639
    • Inchi: 1S/C10H20N2O/c11-9-10(3-1-2-4-10)12-5-7-13-8-6-12/h1-9,11H2
    • InChI Key: JNCPKKGFSCOURD-UHFFFAOYSA-N
    • SMILES: O1CCN(CC1)C1(CN)CCCC1

Computed Properties

  • Exact Mass: 184.15800
  • Monoisotopic Mass: 184.158
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.5A^2
  • XLogP3: 0

Experimental Properties

  • Density: 1.058
  • Boiling Point: 273.1°C at 760 mmHg
  • Flash Point: 119°C
  • Refractive Index: 1.519
  • PSA: 38.49000
  • LogP: 1.22830

1-[1-(morpholin-4-yl)cyclopentyl]methanamine Security Information

1-[1-(morpholin-4-yl)cyclopentyl]methanamine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-[1-(morpholin-4-yl)cyclopentyl]methanamine Pricemore >>

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Additional information on 1-[1-(morpholin-4-yl)cyclopentyl]methanamine

Introduction to 1-[1-(morpholin-4-yl)cyclopentyl]methanamine (CAS No. 444666-61-9)

1-[1-(morpholin-4-yl)cyclopentyl]methanamine, identified by its Chemical Abstracts Service (CAS) number 444666-61-9, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a unique structural motif combining a cyclopentyl ring with a morpholine moiety, has garnered attention due to its potential biological activities and its utility in the development of novel therapeutic agents.

The structural framework of 1-[1-(morpholin-4-yl)cyclopentyl]methanamine consists of a central methanamine group (NH₂) attached to a cyclopentyl ring, which is further substituted with a morpholine ring at the 1-position. The morpholine moiety, characterized by its oxygen-containing heterocyclic structure, is known for its ability to enhance solubility and bioavailability in drug molecules. This feature makes it a valuable component in medicinal chemistry, particularly for designing compounds that require efficient absorption and distribution within biological systems.

The cyclopentyl group, on the other hand, contributes to the steric and electronic properties of the molecule, influencing its interactions with biological targets. The combination of these two structural elements creates a complex and versatile scaffold that can be modified to target specific biological pathways. In recent years, there has been growing interest in developing small molecules that modulate neurotransmitter systems, and compounds like 1-[1-(morpholin-4-yl)cyclopentyl]methanamine are being explored for their potential applications in this area.

Recent advancements in computational chemistry and molecular modeling have facilitated the design and optimization of such molecules. By leveraging these tools, researchers can predict the binding affinity and selectivity of 1-[1-(morpholin-4-yl)cyclopentyl]methanamine towards various biological targets. For instance, studies have shown that analogs of this compound exhibit promising activity as serotonin receptor modulators, which could be relevant for treating conditions such as depression and anxiety.

The synthesis of 1-[1-(morpholin-4-yl)cyclopentyl]methanamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic strategies often include ring formation reactions, such as cyclization or closure reactions, to construct the cyclopentyl and morpholine moieties. Additionally, functional group transformations are employed to introduce the necessary substituents at the correct positions.

In vitro pharmacological studies have begun to elucidate the biological profile of 1-[1-(morpholin-4-yl)cyclopentyl]methanamine. Preliminary data suggest that this compound exhibits moderate affinity for certain serotonin receptors, making it a candidate for further development as an antidepressant or anxiolytic agent. Furthermore, its structural features may also contribute to its potential as a scaffold for designing next-generation therapeutics targeting other neurotransmitter systems.

The potential applications of 1-[1-(morpholin-4-yl)cyclopentyl]methanamine extend beyond central nervous system disorders. Its unique chemical properties make it suitable for investigating various biological processes, including inflammation and pain signaling. By modulating key enzymes and receptors involved in these pathways, this compound could serve as a lead compound for developing novel treatments.

The development of new pharmaceuticals is an iterative process that involves continuous refinement based on both preclinical and clinical data. As research progresses, additional analogs of 1-[1-(morpholin-4-yl)cyclopentyl]methanamine will be synthesized and evaluated to optimize their pharmacological properties. This includes improving potency, selectivity, and pharmacokinetic profiles to ensure they meet the stringent requirements for therapeutic use.

The role of computational methods in drug discovery cannot be overstated. Advanced algorithms and machine learning models are increasingly being used to predict the biological activity of new compounds before they are synthesized. This approach not only saves time and resources but also allows researchers to focus on the most promising candidates for further investigation.

In conclusion, 1-[1-(morpholin-4-yl)cyclopentyl]methanamine (CAS No. 444666-61-9) represents a significant advancement in pharmaceutical chemistry. Its unique structure combines elements known to enhance bioactivity and solubility, making it a valuable candidate for further exploration in drug development. As research continues to uncover new applications and refine synthetic methodologies, this compound holds promise for contributing to the treatment of various diseases.

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